molecular formula C14H12N4O B2720164 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034602-88-3

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2720164
CAS No.: 2034602-88-3
M. Wt: 252.277
InChI Key: WAMWNSTXMPWOOD-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic benzamide derivative designed for research and development applications in medicinal chemistry. This compound features a benzamide core substituted with a cyano group at the meta-position and an ethyl linker terminating in a pyrimidine heterocycle. The pyrimidine moiety is a privileged structure in drug discovery, often employed as a bioisostere for pyridine and other nitrogen-containing aromatics to optimize potency, solubility, and metabolic stability . Benzamide-based compounds are frequently investigated as key scaffolds in the synthesis of novel bioactive molecules . Researchers utilize such structures in various stages of drug discovery, including high-throughput screening, structure-activity relationship (SAR) studies, and as intermediates for constructing more complex polyheterocyclic systems . Related benzamide compounds have been developed as potent and selective inverse agonists for nuclear receptors and have shown significant biological activities in other research contexts . This product is intended for research use only by qualified professionals and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-cyano-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-7-11-2-1-3-13(6-11)14(19)18-5-4-12-8-16-10-17-9-12/h1-3,6,8-10H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWNSTXMPWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC2=CN=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrimidinyl ethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity
3-Cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide 3-Cyano benzoyl + pyrimidin-5-yl ethylamine C₁₄H₁₁N₅O (est.) ~273.28 (est.) Hypothesized CNS receptor modulation
CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) 3-Cyano benzoyl + diphenylpyrazole C₂₃H₁₆N₄O 364.40 mGluR5 allosteric agonist
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) Benzoyl + 3,4-dimethoxyphenethylamine C₁₇H₁₉NO₃ 285.34 Unspecified (synthetic intermediate)
Filapixant Morpholinylmethoxy + thiazole + trifluoromethylpyrimidine ethyl C₂₃H₂₃F₃N₆O₃S 544.52 Purinoreceptor antagonist
Key Observations:
  • Substituent Impact: The pyrimidin-5-yl group in the target compound may enhance selectivity for pyrimidine-binding receptors compared to Rip-B’s methoxy-phenyl group or CDPPB’s diphenylpyrazole. The cyano group likely improves metabolic stability and binding affinity .

Pharmacological Activity

  • CDPPB : Acts as a positive allosteric modulator of mGluR5, enhancing glutamate signaling in CNS disorders .
  • Filapixant: Targets purinoreceptors (e.g., P2X3), showing promise in chronic cough treatment .

Physicochemical Properties

  • Solubility: The cyano group in the target compound and CDPPB reduces hydrophilicity compared to Rip-B’s methoxy groups .
  • Stability : Pyrimidine rings (target compound) are less prone to oxidative metabolism than thiazole (filapixant) or pyrazole (CDPPB) systems .

Research Findings and Patent Landscape

  • CDPPB : Validated in preclinical models for schizophrenia and Fragile X syndrome .
  • Filapixant : Advanced to Phase II trials for refractory chronic cough .
  • Patent Trends : Benzamide derivatives with pyrimidine/heterocyclic substituents are prioritized in patents for CNS disorders and inflammation () .

Biological Activity

3-Cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 3-cyanobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine, typically in the presence of a base such as triethylamine to facilitate the reaction and neutralize byproducts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also exhibit similar receptor interactions.
  • Biochemical Pathways : It is hypothesized that this compound influences several biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit tumor growth by modulating pathways involved in cancer cell proliferation. For instance, compounds targeting the SIRT5 protein have been linked to cancer metabolism regulation, suggesting a potential pathway for this compound as an antitumor agent .

Antimicrobial Effects

The compound may also possess antimicrobial properties, as indicated by its ability to inhibit specific enzymes involved in microbial growth. This mechanism is common among benzamide derivatives, which often demonstrate activity against various pathogens.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds similar to this compound have been associated with modulation of glutamate receptors, which are critical in neuronal signaling and protection against excitotoxicity .

Research Findings and Case Studies

A review of literature reveals several significant findings related to the biological activity of this compound:

StudyFindings
Kinney et al. (2005)Identified positive allosteric modulators affecting mGluR5, indicating potential pathways for neuroprotection .
Horio et al. (2013)Demonstrated antipsychotic-like effects in preclinical models, suggesting broader therapeutic implications .
Recent InvestigationsHighlighted the role of similar benzamide derivatives in inhibiting cancer cell metabolism through SIRT5 modulation .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
3-cyano-N-(2-(pyridin-3-yl)ethyl)benzamidePyridine ring instead of pyrimidineAntitumor activity
3-cyano-N-(2-(pyrimidin-4-yl)ethyl)benzamideDifferent pyrimidine positionVarying receptor affinity

Q & A

Q. What are the established synthetic routes for 3-cyano-N-(2-(pyrimidin-5-yl)ethyl)benzamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves amide bond formation between 3-cyanobenzoic acid derivatives and 2-(pyrimidin-5-yl)ethylamine. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with a base (e.g., DIPEA) to form an active ester intermediate.
  • Condensation : React the activated acid with the amine under inert conditions (N₂ atmosphere) at room temperature for 12–24 hours.
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or preparative HPLC to isolate the product.
    Yield optimization requires stoichiometric control (1:1.2 molar ratio of acid to amine) and anhydrous solvents .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrimidine ring (δ 8.8–9.2 ppm for aromatic protons) and the cyanobenzamide moiety (δ 7.5–8.0 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₅H₁₂N₄O).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Q. What are the primary biological targets of this compound, and how do its structural features contribute to target selectivity?

  • Methodological Answer :
  • Targets : The compound may modulate metabotropic glutamate receptors (mGluR5) or purinoreceptors based on structural analogs like CDPPB ().
  • Structural Contributions :
  • Benzamide core : Engages hydrophobic pockets in the receptor’s allosteric site.
  • Pyrimidine-ethyl group : Enhances solubility and hydrogen bonding via the pyrimidine nitrogen atoms.
  • Cyanide substituent : Increases electrophilicity, potentially stabilizing interactions with cysteine residues in the binding pocket .

Advanced Research Questions

Q. How do substituent variations on the benzamide and pyrimidine moieties affect the compound’s pharmacological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Benzamide Substituents :
  • Electronegative groups (e.g., -NO₂, -CF₃) at the para position increase potency by 10–20-fold in mGluR5 binding assays (Ki reduction from 3760 nM to 156 nM in analogs like VU-1545) .
  • Halogenation (e.g., -Cl at the ortho position ) enhances functional activity (EC₅₀ improvement from 77 nM to 9.6 nM) .
  • Pyrimidine Modifications :
  • Methyl or trifluoromethyl groups on pyrimidine improve CNS penetration by reducing polarity (logP optimization) .
  • SAR Table :
Substituent PositionGroupKi (nM)EC₅₀ (nM)
Benzamide (para)-CN376077
Benzamide (para)-NO₂1569.6
Pyrimidine (C5)-CF₃29015

Q. What methodological approaches are recommended to resolve discrepancies between in vitro binding assays and functional activity data for this compound?

  • Methodological Answer :
  • Allosteric vs. Orthosteric Interactions : Perform radioligand displacement assays (e.g., [³H]methoxyPEPy for mGluR5) to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala substitution at F787 in mGluR5) to identify critical binding residues .
  • Calcium Mobilization Assays : Use FLIPR or Fura-2 AM in astrocytes to correlate receptor binding with downstream signaling (e.g., IP₁ accumulation) .

Q. What in silico strategies can be employed to predict the binding mode and interaction mechanisms of this compound with its target receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with mGluR5’s 7-transmembrane domain (PDB: 6N51). Focus on hydrophobic contacts with Trp785 and hydrogen bonds with Ser809 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-induced conformational changes.
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions (e.g., ΔG = -8.2 kcal/mol for optimal analogs) .

Data Contradictions and Validation

  • Issue : Discrepancies in EC₅₀ values between HEK-293 cells (overexpressed receptors) and primary astrocytes (native receptors).
    • Resolution : Validate using native tissue models (e.g., rat cortical slices) and cross-check with knockout (KO) animal data to confirm target specificity .

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